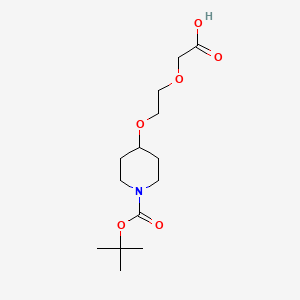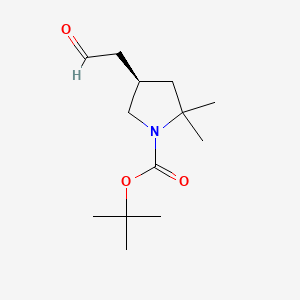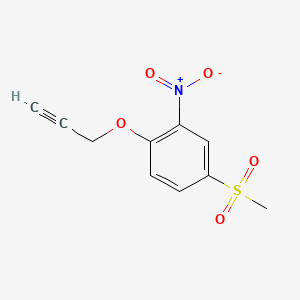![molecular formula C18H19NO4 B13923431 [4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
[4-(2-Cbz-aminoEthyl)phenyl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Cbz-aminoEthyl)phenyl]acetic acid: is a compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is characterized by the presence of a carboxybenzyl (Cbz) protecting group attached to an aminoethyl group, which is further connected to a phenylacetic acid moiety . The Cbz group is commonly used in organic synthesis to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(2-aminoethyl)phenylacetic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions to ensure the selective protection of the amino group.
Industrial Production Methods: Industrial production of [4-(2-Cbz-aminoEthyl)phenyl]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of .
Reduction: Reduction reactions can target the Cbz group, leading to the removal of the protecting group and the formation of the free amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like or under controlled conditions.
Major Products:
Oxidation: Formation of derivatives.
Reduction: Formation of .
Substitution: Introduction of various substituents such as or on the aromatic ring.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of peptides and pharmaceutical compounds due to its protected amine group .
Biology:
- Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids .
Medicine:
- Investigated for its potential use in the development of drug delivery systems and prodrugs where the Cbz group can be selectively removed under physiological conditions .
Industry:
Mechanism of Action
The mechanism of action of [4-(2-Cbz-aminoEthyl)phenyl]acetic acid primarily involves the protection and deprotection of the amino group. The Cbz group serves as a protecting group that can be selectively removed under specific conditions, allowing for the controlled release of the free amine . This property is particularly useful in peptide synthesis and drug development , where selective protection and deprotection are crucial .
Comparison with Similar Compounds
[4-(2-Boc-aminoEthyl)phenyl]acetic acid: Similar structure but with a protecting group instead of Cbz.
[4-(2-Fmoc-aminoEthyl)phenyl]acetic acid: Contains an protecting group.
[4-(2-Ac-aminoEthyl)phenyl]acetic acid: Features an protecting group.
Uniqueness:
- The Cbz group in [4-(2-Cbz-aminoEthyl)phenyl]acetic acid offers mild deprotection conditions using catalytic hydrogenation , which is advantageous in multi-step synthesis .
- The compound’s structural similarity to natural amino acids makes it a valuable intermediate in biochemical studies and pharmaceutical applications .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[4-(2-amino-3-oxo-3-phenylmethoxypropyl)phenyl]acetic acid |
InChI |
InChI=1S/C18H19NO4/c19-16(18(22)23-12-15-4-2-1-3-5-15)10-13-6-8-14(9-7-13)11-17(20)21/h1-9,16H,10-12,19H2,(H,20,21) |
InChI Key |
WHIFKDHRRQLKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine](/img/structure/B13923351.png)
![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)

![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)


![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)







